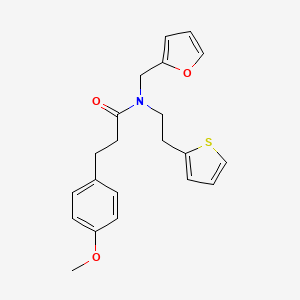

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-24-18-9-6-17(7-10-18)8-11-21(23)22(16-19-4-2-14-25-19)13-12-20-5-3-15-26-20/h2-7,9-10,14-15H,8,11-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAMGKAVGSDXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes furan and thiophene moieties along with a methoxy-substituted phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Overview

The molecular formula of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is C21H23NO3S, with a molecular weight of 369.5 g/mol. The presence of functional groups such as methoxy and thiophene indicates potential for various chemical reactivities and biological interactions.

1. Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer activity. Research has shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting that N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may also share similar mechanisms of action.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide | TBD | TBD |

| Prodigiosin | 1.93 (MCF-7) | MCF-7 |

| Doxorubicin | 0.12–2.78 | MCF-7, A549, A375 |

The specific IC50 values for N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide have yet to be determined, but ongoing studies aim to elucidate its potency against various cancer cell lines.

The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to arrest the cell cycle at the G1 phase.

- Induction of Apoptosis : Activation of caspase enzymes and modulation of p53 protein levels are critical pathways involved in its potential anticancer effects.

Further research is necessary to clarify the specific molecular targets and signaling pathways affected by this compound.

Case Studies

Recent case studies have focused on the synthesis and evaluation of related compounds, providing insights into the biological activities associated with structural modifications:

- Study on 1,2,4-Oxadiazole Derivatives : This study highlighted that compounds with similar structural features exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 0.11 to 1.47 µM .

- Benzothiazole-Based Compounds : Research indicated moderate to good anti-tubercular activity against Mycobacterium tuberculosis, showcasing the importance of structural diversity in enhancing biological efficacy .

Comparison with Similar Compounds

Substitution at the Propanamide Nitrogen

The target compound’s N-furan-2-ylmethyl and N-2-(thiophen-2-yl)ethyl substituents differentiate it from analogues such as:

- N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Features a 3-chlorophenethyl group and a 4-isobutylphenyl substituent.

- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Incorporates a bulkier naphthalene system and an indole group, which may enhance binding to serotonin receptors but reduce solubility due to increased hydrophobicity .

β-Carbon Substitution

The 4-methoxyphenyl group at the β-position is shared with compounds like:

Pharmacological and Physicochemical Properties

Antioxidant and Enzyme Inhibition

Compounds with methoxyphenyl groups, such as N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) (IC50 = 69 µM), demonstrate α-glucosidase inhibitory activity, suggesting the target compound’s 4-methoxyphenyl group may similarly modulate enzyme interactions . In contrast, hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) from exhibit radical scavenging activity (DPPH assay), which the target compound may lack due to the absence of a hydroxamate moiety .

Antiproliferative Activity

Marine-derived bromotyrosine analogues () with 4-methoxyphenyl and pyridinyl groups show moderate cytotoxicity in cancer cell lines.

Q & A

Q. What experimental approaches identify the compound’s primary biological targets?

- Answer : Target deconvolution employs:

- Affinity Chromatography : Immobilized compound pulls down binding proteins from cell lysates, identified via LC-MS/MS .

- Surface Plasmon Resonance (SPR) : Real-time kinetics (e.g., Biacore) measure binding to recombinant proteins (e.g., k=1.2×10 Ms) .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes modulating compound sensitivity (e.g., PTGS2 for COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.